molecular formula C27H25N5O2 B1665897 AZ304

AZ304

Katalognummer: B1665897
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: NGWQZRWVYYFTHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZ304 ist ein neuartiger dualer BRAF-Inhibitor, der ein signifikantes Potenzial in der Behandlung verschiedener Krebsarten, einschließlich Darmkrebs, gezeigt hat. Er hemmt effektiv sowohl die Wildtyp- als auch die V600E-Mutantenform der Serin/Threonin-Protein-Kinase BRAF sowie den Wildtyp-CRAF . Diese Verbindung hat eine breite Antitumoraktivität gezeigt, was sie zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese die Verwendung verschiedener Reagenzien und Katalysatoren beinhaltet, um die gewünschte chemische Struktur zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung des Laborsyntheseprozesses beinhalten, um größere Mengen der Verbindung herzustellen. Dies würde die Optimierung der Reaktionsbedingungen, der Reinigungsmethoden und der Qualitätskontrollmaßnahmen erfordern, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Wirkmechanismus

Target of Action

AZ304, also known as 3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide, is a potent dual BRAF kinase inhibitor . It targets both the wild type BRAF and the V600E mutant BRAF, with IC50 values of 79 nM and 38 nM respectively . It also inhibits wild type CRAF . In addition, this compound has significant effects on other kinases, such as p38 (IC50, 6 nM), and CSF1R (IC50, 35 nM) .

Mode of Action

This compound acts as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of the BRAF kinase, thereby preventing ATP from binding and the subsequent phosphorylation process . This results in the inhibition of the kinase activity of both wild type and V600E mutant forms of the serine/threonine-protein kinase BRAF .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitogen-activated protein kinase (MAPK) pathway . By inhibiting BRAF, this compound suppresses ERK phosphorylation, leading to effective cell proliferation inhibition against a panel of human cancer cell lines with different BRAF and RAS genetic statuses .

Result of Action

This compound significantly inhibits cell growth in vitro and in vivo, regardless of BRAF genetic status . It exerts potent anti-tumor effects in colorectal cancer independently of BRAF genetic status . Additionally, the EGFR inhibitor Cetuximab enhances the potency of this compound independently of BRAF mutational status .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs such as the EGFR inhibitor Cetuximab can enhance the potency of this compound . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AZ304 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process to produce larger quantities of the compound. This would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Biologische Aktivität

3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide, commonly referred to as AZ304, is a synthetic compound notable for its dual inhibitory activity against BRAF and CRAF kinases. This compound has garnered attention in cancer research, particularly for its potential applications in treating colorectal cancer and other malignancies characterized by BRAF mutations.

  • Molecular Formula : C27H25N5O2
  • Molar Mass : 451.52 g/mol
  • Density : 1.270 ± 0.06 g/cm³ (predicted)
  • Solubility :
    • DMSO: 85 mg/mL
    • Ethanol: 4 mg/mL
    • Water: Insoluble (<1 mg/mL)
  • pKa : 12.87 ± 0.70 (predicted)
  • Storage Conditions : -20°C

This compound functions primarily as a dual inhibitor of BRAF and CRAF kinases, which are critical in the MAPK signaling pathway often dysregulated in various cancers. The compound exhibits specific inhibitory effects with IC50 values as follows:

  • BRAF (wild-type) : 79 nM
  • BRAF (V600E mutation) : 38 nM
  • CRAF (wild-type) : 68 nM
  • p38 MAPK : 6 nM
  • CSF1R : 35 nM

These values indicate this compound's strong inhibitory potential against these targets, suggesting its efficacy in cancer treatment strategies that involve these kinases .

In Vitro Studies

In laboratory settings, this compound demonstrated significant anti-tumor effects against various cancer cell lines. Notably, it was effective in inhibiting cell proliferation in models expressing mutant BRAF. The compound's ability to induce apoptosis and inhibit cell migration has been documented, making it a promising candidate for further development in oncology .

In Vivo Studies

This compound has been tested in vivo using RKO and Caco-2 tumor models. The results indicated that this compound, either alone or in combination with Cetuximab (an EGFR inhibitor), produced notable anti-tumor activity without significant toxic effects, regardless of the BRAF mutation status present in the tumors. This highlights its potential as a versatile therapeutic agent .

Case Studies and Clinical Relevance

A study published in the British Journal of Cancer detailed the efficacy of this compound in colorectal cancer models, emphasizing its capability to overcome resistance mechanisms associated with BRAF mutations. The study found that this compound could effectively reduce tumor burden and improve survival rates in treated subjects compared to controls .

Comparative Analysis of Kinase Inhibitors

Compound NameTarget KinasesIC50 Values (nM)Notes
This compoundBRAF, CRAFBRAF WT: 79
BRAF V600E: 38
CRAF WT: 68
Dual inhibitor with significant anti-tumor activity
VemurafenibBRAF V600E~10Specific for mutant BRAF
TrametinibMEK~1Targets downstream signaling

Eigenschaften

IUPAC Name

3-(2-cyanopropan-2-yl)-N-[3-[(7-methoxyquinazolin-4-yl)amino]-4-methylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2/c1-17-8-9-20(31-26(33)18-6-5-7-19(12-18)27(2,3)15-28)13-23(17)32-25-22-11-10-21(34-4)14-24(22)29-16-30-25/h5-14,16H,1-4H3,(H,31,33)(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWQZRWVYYFTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=NC=NC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.